

# Synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-5-methyl-4-nitropyridine  
N-oxide

Cat. No.: B1590554

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An Application Guide for the Regioselective Synthesis of **2-Chloro-5-methyl-4-nitropyridine N-oxide**

## Abstract

This document provides a comprehensive guide for the synthesis of **2-Chloro-5-methyl-4-nitropyridine N-oxide**, a key heterocyclic intermediate in medicinal chemistry and organic synthesis. The protocol details a robust and reproducible method starting from 2-chloro-5-methylpyridine-1-oxide, employing a classic electrophilic nitration. This guide is designed for researchers in drug development and synthetic chemistry, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

## Introduction and Strategic Importance

**2-Chloro-5-methyl-4-nitropyridine N-oxide** is a highly functionalized pyridine derivative whose value lies in the strategic arrangement and reactivity of its substituents. The pyridine N-oxide moiety, first described by Meisenheimer in the early 20th century, fundamentally alters the electronic properties of the pyridine ring compared to its parent heterocycle.<sup>[1]</sup> This N-oxidation increases the ring's susceptibility to both electrophilic and nucleophilic substitution, rendering it a versatile synthetic platform.<sup>[1]</sup>

The chloro and nitro groups, activated by the electron-withdrawing nature of the N-oxide, are prime sites for further chemical modification.<sup>[1]</sup> Specifically, the chlorine atom at the C-2

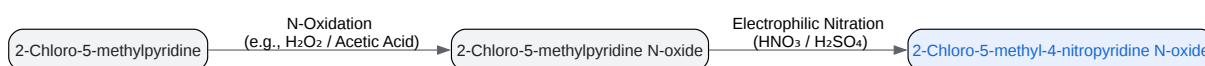
position is an excellent leaving group for nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions.[1] This reactivity profile makes the title compound a critical building block. A prominent application is its role as a precursor in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] The synthesis of Finerenone involves the selective reduction of both the 4-nitro group and the N-oxide function of the title compound.[1][2]

## Mechanistic Rationale and Synthesis Strategy

The synthesis of **2-Chloro-5-methyl-4-nitropyridine N-oxide** is typically achieved through a two-step sequence starting from 2-chloro-5-methylpyridine:

- **N-Oxidation:** The nitrogen atom of the pyridine ring is oxidized to form the corresponding N-oxide.
- **Regioselective Nitration:** The resulting N-oxide is subjected to electrophilic nitration to introduce a nitro group at the C-4 position.

The N-oxide group is pivotal to the success of the second step. It acts as an electron-donating group via resonance, which strongly activates the C-4 position of the pyridine ring for electrophilic attack. This directing effect ensures high regioselectivity during nitration. The standard and highly effective method for this transformation involves treating the N-oxide precursor with a potent nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1][3]



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Caption: Overall synthetic pathway for **2-Chloro-5-methyl-4-nitropyridine N-oxide**.

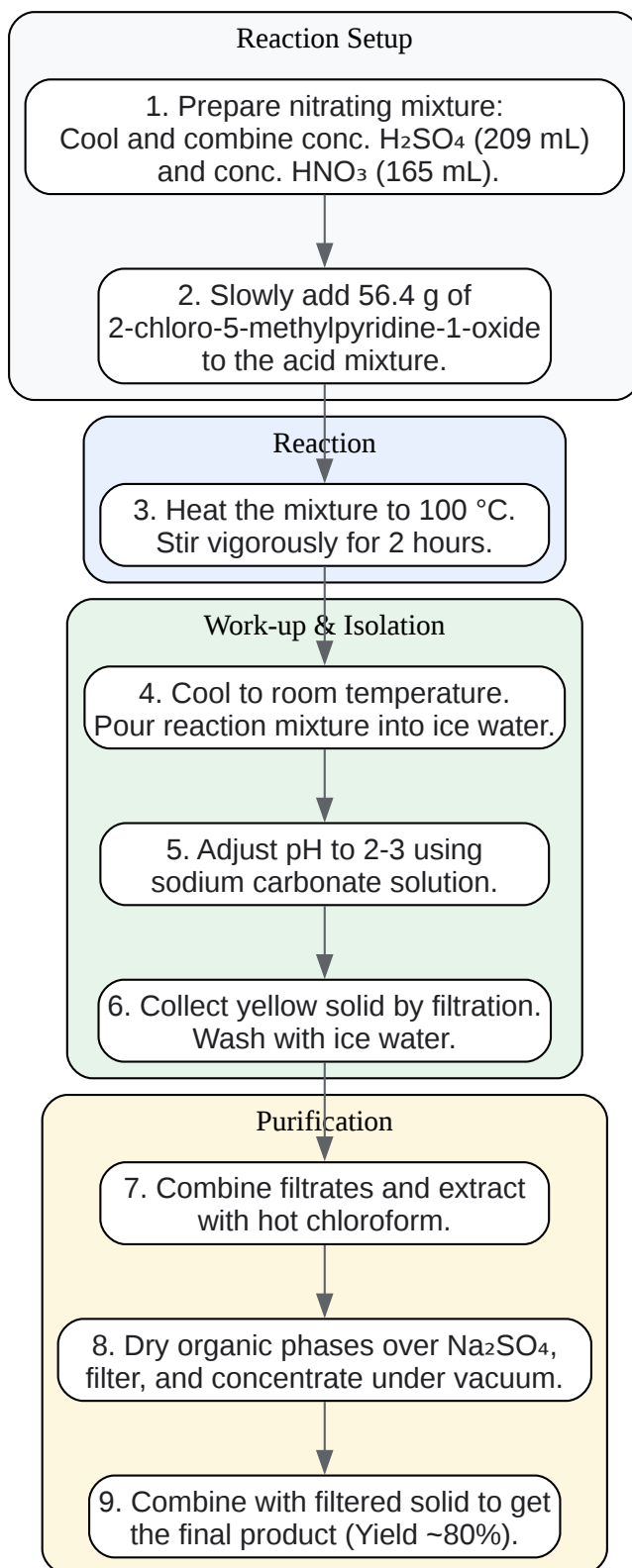
## Detailed Experimental Protocol

This protocol describes the nitration of 2-chloro-5-methylpyridine-1-oxide to yield the title compound. The procedure is adapted from established methods and has been reported to achieve high yields.[3]

## Materials and Reagents

Reagent / Material	CAS Number	Molecular Formula	MW ( g/mol )	Amount	Moles (mol)
2-Chloro-5-methylpyridine-1-oxide	20173-49-3	C <sub>6</sub> H <sub>6</sub> ClNO	143.57	56.4 g	0.393
Concentrated Nitric Acid (~70%)	7697-37-2	HNO <sub>3</sub>	63.01	165 mL	-
Concentrated Sulfuric Acid (~98%)	7664-93-9	H <sub>2</sub> SO <sub>4</sub>	98.08	209 mL	-
Sodium Carbonate	497-19-8	Na <sub>2</sub> CO <sub>3</sub>	105.99	As needed	-
Chloroform	67-66-3	CHCl <sub>3</sub>	119.38	As needed	-
Anhydrous Sodium Sulfate	7757-82-6	Na <sub>2</sub> SO <sub>4</sub>	142.04	As needed	-
Ice Water	-	H <sub>2</sub> O	18.02	As needed	-

## Step-by-Step Synthesis Procedure



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Caption: Workflow for the synthesis of **2-Chloro-5-methyl-4-nitropyridine N-oxide**.

- **Preparation of Nitrating Mixture:** In a suitable reaction vessel equipped with a magnetic stirrer and thermometer, carefully and slowly add 209 mL of concentrated sulfuric acid to 165 mL of concentrated nitric acid while cooling in an ice bath to manage the exotherm.
- **Addition of Reactant:** To the prepared nitrating mixture, slowly and portion-wise add 56.4 g (0.393 mol) of 2-chloro-5-methylpyridine-1-oxide. Maintain the temperature of the mixture during the addition.
- **Reaction:** After the addition is complete, heat the reaction mixture to 100 °C and stir vigorously for 2 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).
- **Quenching:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing a substantial amount of ice water with stirring.
- **Neutralization and Precipitation:** Slowly add a saturated solution of sodium carbonate to the acidic solution until the pH reaches 2-3. A yellow solid will precipitate.<sup>[3]</sup>
- **Isolation of Solid:** Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold ice water to remove residual acids.
- **Extraction:** Combine the filtrate and the aqueous washes. Transfer the combined aqueous layers to a separatory funnel and extract multiple times with hot chloroform.<sup>[3]</sup> Caution: Perform this step in a well-ventilated fume hood.
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield additional product.
- **Final Product:** Combine the solid obtained from filtration with the solid from the chloroform extraction. Dry the product under vacuum. The expected yield is approximately 59.1 g (80%).<sup>[3]</sup>

## Characterization

- **Appearance:** Yellow solid.

- Melting Point: 154-155 °C.[4]
- Mass Spectrometry: M+H = 189.[3]
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>3</sub>.[5]
- Molecular Weight: 188.57 g/mol .[5]

## Safety and Hazard Management

**2-Chloro-5-methyl-4-nitropyridine N-oxide** and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.

- Hazard Identification: The product is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][6][7] The reaction involves highly corrosive and oxidizing strong acids.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. All operations should be conducted inside a certified chemical fume hood.[6][8]
- Handling Precautions:
  - Avoid breathing dust, fumes, or vapors.[6]
  - Prevent contact with skin and eyes.[9]
  - The addition of reagents and the quenching process are highly exothermic and must be performed slowly and with adequate cooling.
- First Aid Measures:
  - If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[8]
  - In Case of Skin Contact: Immediately wash off with soap and plenty of water.[8]
  - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][8]

- If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[6]

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- To cite this document: BenchChem. [Synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590554#synthesis-of-2-chloro-5-methyl-4-nitropyridine-n-oxide]

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